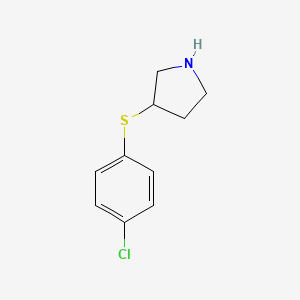
3-(4-CHLORO-PHENYLSULFANYL)-PYRROLIDINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-CHLORO-PHENYLSULFANYL)-PYRROLIDINE is a heterocyclic compound featuring a pyrrolidine ring substituted with a 4-chlorophenylthio groupThe presence of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, contributes to its biological activity and versatility in chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLORO-PHENYLSULFANYL)-PYRROLIDINE typically involves the reaction of pyrrolidine with 4-chlorothiophenol under specific conditions. One common method includes the use of a base, such as sodium hydride, to deprotonate the thiophenol, followed by nucleophilic substitution on the pyrrolidine ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow techniques and advanced purification methods such as recrystallization or chromatography to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-CHLORO-PHENYLSULFANYL)-PYRROLIDINE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the pyrrolidine ring or the chlorophenylthio group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Modified pyrrolidine derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(4-CHLORO-PHENYLSULFANYL)-PYRROLIDINE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design due to its structural features.
Mecanismo De Acción
The mechanism of action of 3-(4-CHLORO-PHENYLSULFANYL)-PYRROLIDINE involves its interaction with specific molecular targets. The compound’s biological activity is often attributed to its ability to bind to enzymes or receptors, thereby modulating their function. The exact pathways and targets can vary depending on the specific application, but common mechanisms include inhibition of enzyme activity or disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: The parent compound, lacking the chlorophenylthio group.
4-Chlorothiophenol: The precursor used in the synthesis of 3-(4-CHLORO-PHENYLSULFANYL)-PYRROLIDINE.
Sulfoxides and Sulfones: Oxidized derivatives of this compound.
Uniqueness
This compound is unique due to the presence of both the pyrrolidine ring and the chlorophenylthio group, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H12ClNS |
|---|---|
Peso molecular |
213.73 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)sulfanylpyrrolidine |
InChI |
InChI=1S/C10H12ClNS/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10/h1-4,10,12H,5-7H2 |
Clave InChI |
CZIVEYOBQCTLEO-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1SC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















